molecular formula C3H7NaO2S B1592465 Sodium propane-2-sulfinate CAS No. 4160-19-4

Sodium propane-2-sulfinate

Cat. No.: B1592465
CAS No.: 4160-19-4
M. Wt: 130.14 g/mol
InChI Key: NJOHNUOJMKNMLA-UHFFFAOYSA-M
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Description

Sodium propane-2-sulfinate, also known as sodium 2-propanesulfinate, is an organosulfur compound with the molecular formula C₃H₇NaO₂S. It is a white, crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and applications in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propane-2-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides with sodium sulfite. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the successful formation of the sulfinate salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using sulfonyl chlorides and sodium sulfite. The reaction is carried out in aqueous media, and the product is isolated through crystallization and purification steps to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium propane-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium propane-2-sulfinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium ethanesulfinate
  • Sodium benzenesulfinate

Comparison: Sodium propane-2-sulfinate is unique due to its specific alkyl chain length, which influences its reactivity and the types of products it can form. Compared to sodium methanesulfinate and sodium ethanesulfinate, it offers different steric and electronic properties, making it suitable for specific synthetic applications. Sodium benzenesulfinate, on the other hand, has an aromatic ring, which imparts different reactivity patterns compared to the aliphatic this compound .

Properties

IUPAC Name

sodium;propane-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOHNUOJMKNMLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635608
Record name Sodium propane-2-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-19-4
Record name Sodium propane-2-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium propane-2-sulfinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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